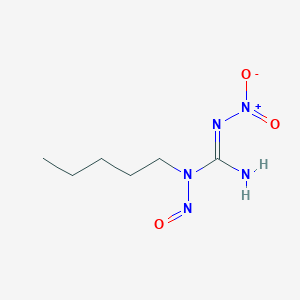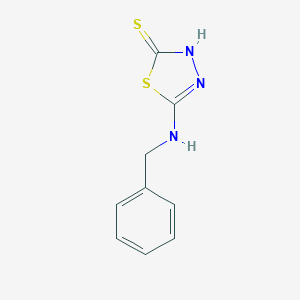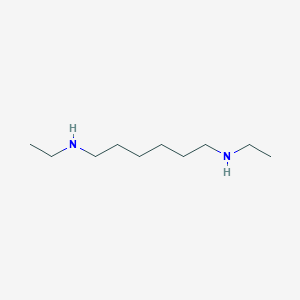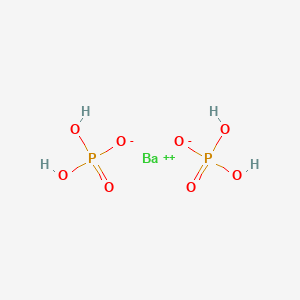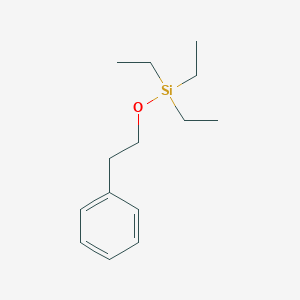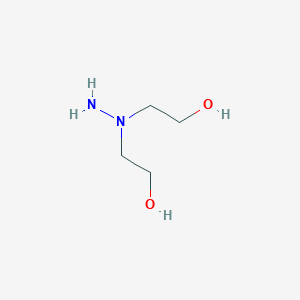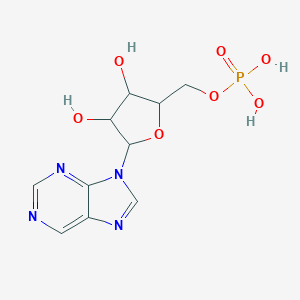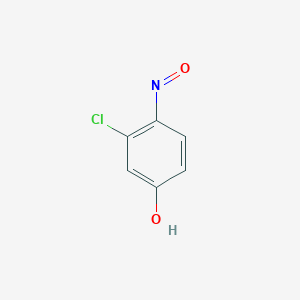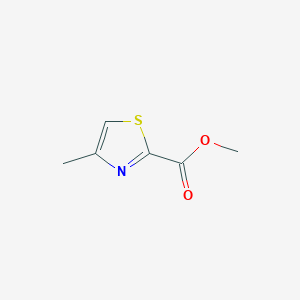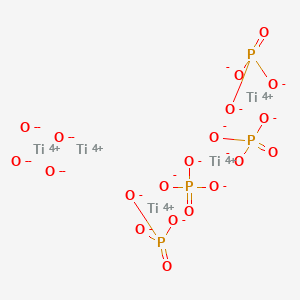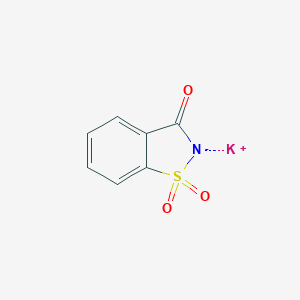![molecular formula C19H23ClN4O3S B077874 Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- CAS No. 13301-60-5](/img/structure/B77874.png)
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its ability to interact with biological systems and has been used in various research studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is not fully understood. However, it is believed that this compound interacts with biological systems through the inhibition of certain enzymes and proteins. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and certain bacteria and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may make it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- in lab experiments is its ability to interact with biological systems. This compound has been widely used in various biochemical assays to investigate its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-. One potential direction is the investigation of this compound's potential as a cancer treatment. Additionally, this compound could be further studied for its potential applications in the treatment of bacterial and viral infections. Finally, the mechanism of action of this compound could be further investigated to better understand its interactions with biological systems.
In conclusion, Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various biochemical assays to investigate its mechanism of action and potential therapeutic applications. While there are limitations to its use in certain experiments, the potential applications of this compound make it an important area of study for future research.
Métodos De Síntesis
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- can be synthesized using a variety of methods, including azo coupling reactions. In this method, a diazonium salt is coupled with an amine to form a new azo compound. The synthesis of this compound can be achieved through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with sodium methoxide, followed by the reduction of the resulting compound with sodium dithionite and the coupling of the product with N,N-diethylaniline.
Aplicaciones Científicas De Investigación
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- has been widely used in scientific research due to its ability to interact with biological systems. This compound has been studied for its potential applications in cancer treatment, as well as its ability to inhibit the growth of certain bacteria and viruses. Additionally, this compound has been used in various biochemical assays to investigate its mechanism of action.
Propiedades
Número CAS |
13301-60-5 |
|---|---|
Nombre del producto |
Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]- |
Fórmula molecular |
C19H23ClN4O3S |
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
N-[2-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H23ClN4O3S/c1-5-24(6-2)14-7-9-18(19(11-14)21-13(3)25)23-22-17-10-8-15(12-16(17)20)28(4,26)27/h7-12H,5-6H2,1-4H3,(H,21,25) |
Clave InChI |
NOSYDKSCDZTOKC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)NC(=O)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)NC(=O)C |
Otros números CAS |
13301-60-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



